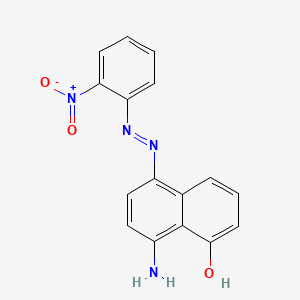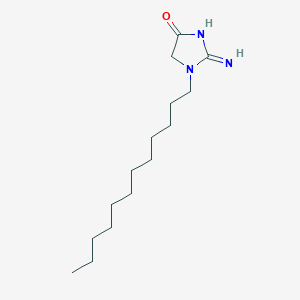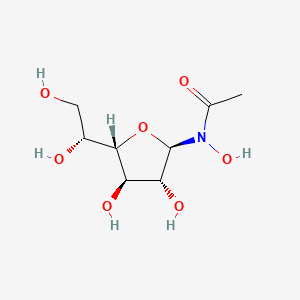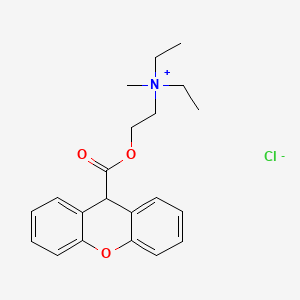
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo-: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a bis(1-aziridinyl)phosphinyl group and a bromine atom attached to the para position of the benzene ring. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- typically involves the reaction of benzamide derivatives with bis(1-aziridinyl)phosphinyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the aziridine rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions:
Oxidation: Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the para position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the compound, potentially with altered aziridine rings.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for creating complex molecules.
Biology: In biological research, this compound may be used to study the effects of aziridine-containing molecules on biological systems. Its ability to form covalent bonds with nucleophiles makes it useful in probing protein and DNA interactions.
Medicine: In medicine, Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- has potential applications as an anticancer agent. The aziridine rings can form cross-links with DNA, leading to cell death in rapidly dividing cancer cells.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it suitable for creating advanced materials with specific functions.
作用机制
The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, proteins, and other biomolecules. This cross-linking can disrupt normal cellular functions, leading to cell death. The molecular targets and pathways involved include DNA replication and repair mechanisms, as well as protein synthesis pathways.
相似化合物的比较
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-iodo-
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-3,4,5-trichloro-
Comparison:
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-iodo- features an iodine atom instead of a bromine atom. This substitution can affect the compound’s reactivity and biological activity.
- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-3,4,5-trichloro- has three chlorine atoms on the benzene ring, which can significantly alter its chemical properties and potential applications.
Uniqueness: Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-bromo- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
27807-50-7 |
|---|---|
分子式 |
C11H13BrN3O2P |
分子量 |
330.12 g/mol |
IUPAC 名称 |
N-[bis(aziridin-1-yl)phosphoryl]-4-bromobenzamide |
InChI |
InChI=1S/C11H13BrN3O2P/c12-10-3-1-9(2-4-10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |
InChI 键 |
YQAHINSKAQOWSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)Br)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid](/img/structure/B13787514.png)
![2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-](/img/structure/B13787525.png)





![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)



